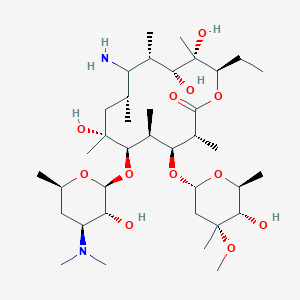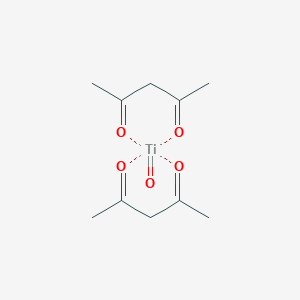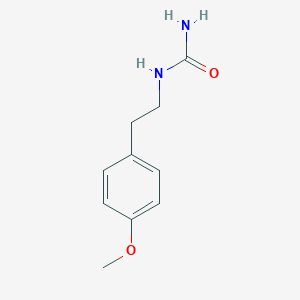
Erythromyclamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythromycin, also known as Erythromyclamine, is a medicine used to prevent bacterial endocarditis and rheumatic fever in patients who have had an allergic reaction to penicillin or sulfa drugs . It belongs to the class of medicines known as macrolide antibiotics and works by killing bacteria or preventing their growth .
Synthesis Analysis
The synthesis of erythromycins, which includes Erythromyclamine, has been a significant focus in the field of antibiotics . The synthesis of these antibiotics has evolved over time with modern synthetic organic chemistry addressing the challenges with new, improved strategies and methods . A specific synthetic method of isotope-labeled erythromycylamine has also been reported .
Molecular Structure Analysis
Molecular structure analysis is a crucial aspect of understanding a compound. While specific details about Erythromyclamine’s molecular structure analysis were not found, there are tools and techniques available for such analysis. For instance, a tool named “What is this?” (WIT) is used for fully automated structure determination of small molecules . Another approach involves using molecular structure similarity analysis .
Chemical Reactions Analysis
Chemical reaction analysis is essential to understand how a compound interacts with other substances. While specific details about Erythromyclamine’s chemical reactions were not found, there are methods available for such analysis. For instance, InsightMR is a platform designed for the analysis of chemical processes by on-line NMR . Another approach involves using electrospray techniques for the determination of accelerated rates and mechanisms of chemical reactions in droplets .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior and interactions. While specific details about Erythromyclamine’s physical and chemical properties were not found, there are methods available for such analysis. For instance, physico-chemical material properties and analysis techniques are relevant in high-throughput biomaterials research .
Safety And Hazards
Orientations Futures
While specific future directions for Erythromyclamine were not found, the field of antibiotics, including macrolides like Erythromyclamine, continues to evolve. New strategies are being developed to improve the depth and durability of response, avoid the development of resistance, provide treatment that limits toxicity, and provide the chance of successfully remaining in treatment-free remission .
Propriétés
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27?,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLJRCAJSCMIND-FRSXEBCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-9-deoxoerythromycin | |
CAS RN |
13368-00-8 |
Source


|
| Record name | Erythromyclamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)









![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)